![molecular formula C45H28N4O B13920137 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole is a complex organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique molecular structure, which includes a triazine core, dibenzofuran, and carbazole moieties. These structural features contribute to its excellent photophysical properties, making it a valuable material in the field of optoelectronics .
準備方法
The synthesis of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine core: This step involves the reaction of cyanuric chloride with aniline derivatives to form the triazine ring.
Attachment of the dibenzofuran moiety: The dibenzofuran unit is introduced through a Suzuki coupling reaction, which involves the reaction of a dibenzofuran boronic acid with the triazine core.
Incorporation of the carbazole unit: The final step involves the attachment of the carbazole moiety through a Buchwald-Hartwig amination reaction
Industrial production methods for this compound are similar but often optimized for large-scale synthesis, ensuring high yield and purity. These methods may involve the use of automated reactors and continuous flow processes to enhance efficiency and scalability .
化学反応の分析
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
科学的研究の応用
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole has several scientific research applications, including:
Organic Electronics: It is widely used as a host material in OLEDs due to its high triplet energy and excellent charge transport properties. .
Photovoltaics: The compound’s photophysical properties make it a potential candidate for use in organic photovoltaic cells, where it can serve as an electron donor or acceptor material
Sensors: Its ability to undergo various chemical reactions makes it useful in the development of chemical sensors for detecting specific analytes
作用機序
The mechanism of action of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the compound from the electrodes.
Charge Transport: The compound facilitates the transport of these charges through its conjugated structure.
Exciton Formation: Electrons and holes recombine to form excitons, which are excited states of the molecule.
Emission: The excitons decay radiatively, emitting light in the process
Molecular targets and pathways involved include the interaction of the compound with other materials in the OLED stack, such as electron transport layers and hole transport layers, to achieve efficient charge recombination and light emission .
類似化合物との比較
Similar compounds to 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole include:
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: This compound has a similar structure but lacks the dibenzofuran moiety, which affects its photophysical properties.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobifluorene: This compound includes a spirobifluorene unit instead of the dibenzofuran, leading to different charge transport characteristics.
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylcarbazole: This compound has a simpler structure and is used in similar applications but with different efficiency and stability profiles
The uniqueness of this compound lies in its combination of the triazine, dibenzofuran, and carbazole moieties, which provide a balance of high triplet energy, good charge transport, and excellent thermal stability .
特性
分子式 |
C45H28N4O |
|---|---|
分子量 |
640.7 g/mol |
IUPAC名 |
3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C45H28N4O/c1-4-13-29(14-5-1)43-46-44(30-15-6-2-7-16-30)48-45(47-43)35-20-12-22-41-42(35)37-28-32(24-26-40(37)50-41)31-23-25-39-36(27-31)34-19-10-11-21-38(34)49(39)33-17-8-3-9-18-33/h1-28H |
InChIキー |
KFAXKWRCSUWNHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


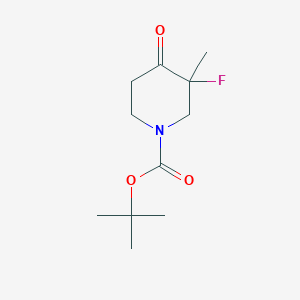
![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
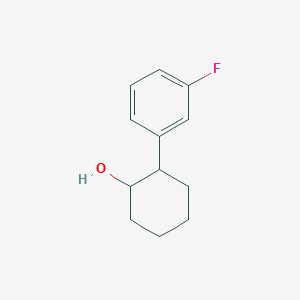
![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)
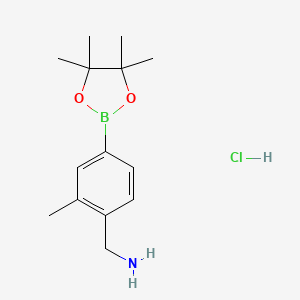
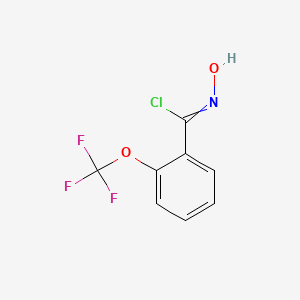

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)


![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)
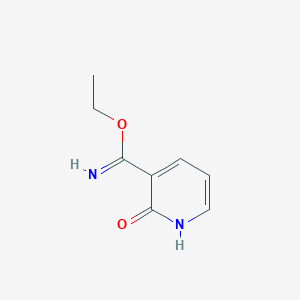

![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
